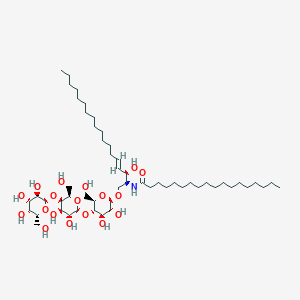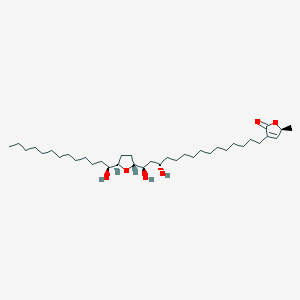
Unii-gmy695BP6Q
Descripción general
Descripción
The study and development of novel compounds often involve a detailed analysis of their synthesis, molecular structure, chemical reactions, and properties. These aspects are crucial for understanding the compound's potential applications and interactions in various environments.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step chemical reactions, where each step needs to be optimized for yield and purity. For example, molecular magnets such as [ZII(bpy)3][ClO4][MIICrIII(ox)3] compounds are synthesized through a process that involves the careful selection of metal ions and organic ligands to form a desired three-dimensional structure with specific magnetic properties (Coronado et al., 2001).
Molecular Structure Analysis
The molecular structure is determined using techniques like X-ray crystallography, which provides insight into the arrangement of atoms within a compound. This information is crucial for understanding how structural features contribute to the compound's physical and chemical properties. For instance, the crystal structure analysis of certain molecular magnets reveals a chiral three-dimensional oxalate network that is responsible for their magnetic behavior (Coronado et al., 2001).
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis in Chemical Research
Recent advancements in chemical research have focused on the development of novel materials, crucial for industry and technology progression. Notably, the evolution of the electronics industry, transitioning from vacuum tubes to diodes, transistors, and ultimately miniature chips, showcases the synergy between scientific discovery and technological innovation. This evolution is underpinned by the development of new semiconducting materials and underlines the critical role of material development in scientific research (Cushing, Kolesnichenko, & O'connor, 2004).
Satellite Program in Aerospace Research
The University Nanosat Program (UNP) stands as a prime example of a student satellite program fostering the symbiosis of government and academia in flight programs. Initiated to fly student-built nanosatellites within two years of grant awards, the program exemplifies the training of the next generation of aerospace professionals and introduces innovative methodologies and technologies such as next-generation deployables, science instrumentation, and advanced communication systems (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Translating Research into Innovations and Ventures
The translation of basic scientific research into deployable innovations has a longstanding history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play pivotal roles in this process by offering experiential learning and research in STEM innovation, invention, and entrepreneurship. These initiatives are aimed at creating viable and socially beneficial businesses, highlighting the relationship between academic research and practical application (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Mecanismo De Acción
Unii-gmy695BP6Q, also known as TPA-023B , is a compound with a molecular formula of C21H15F2N5O . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is currently under investigation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently under investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently under investigation .
Propiedades
IUPAC Name |
3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLQMGFNUNVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047330 | |
| Record name | PharmaGSID_47330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425377-76-0 | |
| Record name | TPA-023B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPA-023B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B1243786.png)


![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)

